molecular formula C2H10N4O4S B3064749 1-Methylhydrazinecarboximidamide sulfate CAS No. 1934-36-7

1-Methylhydrazinecarboximidamide sulfate

Cat. No.: B3064749
CAS No.: 1934-36-7
M. Wt: 186.19 g/mol
InChI Key: DAQKDSAUHRZOGP-UHFFFAOYSA-N
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Description

It is known for its versatility and has been utilized in numerous research areas, including pharmaceuticals, organic synthesis, and industrial applications.

Preparation Methods

The synthesis of 1-Methylhydrazinecarboximidamide sulfate involves several steps. One common method includes the reaction of benzalazine with dimethyl sulfate in the presence of benzene, followed by steam distillation and crystallization. The process yields a white crystalline product with high purity . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

1-Methylhydrazinecarboximidamide sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-Methylhydrazinecarboximidamide sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound’s unique properties make it valuable in studying cellular processes and signal transduction.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylhydrazinecarboximidamide sulfate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their function and activity .

Comparison with Similar Compounds

1-Methylhydrazinecarboximidamide sulfate can be compared with other similar compounds, such as hydrazinecarboximidamide and methylhydrazine. While these compounds share some structural similarities, this compound is unique due to its sulfate group, which enhances its solubility and reactivity. This uniqueness makes it particularly valuable in applications where these properties are essential .

Similar compounds include:

  • Hydrazinecarboximidamide
  • Methylhydrazine
  • Hydrazine sulfate

These compounds, while similar, differ in their specific chemical properties and applications, highlighting the distinct advantages of this compound in various research and industrial contexts .

Properties

IUPAC Name

1-amino-1-methylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N4.H2O4S/c1-6(5)2(3)4;1-5(2,3)4/h5H2,1H3,(H3,3,4);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQKDSAUHRZOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=N)N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474675
Record name AGN-PC-00IQ7S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934-36-7
Record name NSC59427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-00IQ7S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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